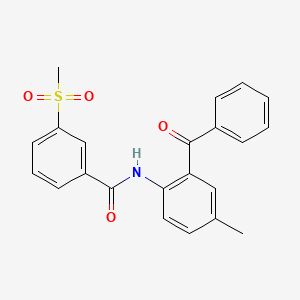

N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-15-11-12-20(19(13-15)21(24)16-7-4-3-5-8-16)23-22(25)17-9-6-10-18(14-17)28(2,26)27/h3-14H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJIBFXYYQPYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Methylaniline

The primary amine group of 4-methylaniline is protected as an acetanilide to prevent undesired side reactions during subsequent acylation. This is achieved by refluxing 4-methylaniline with acetic anhydride in a 1:1 molar ratio under anhydrous conditions. The reaction typically proceeds at 80–100°C for 2–4 hours, yielding N-(4-methylphenyl)acetamide with >95% purity after recrystallization from ethanol.

Friedel-Crafts Acylation

The protected acetanilide undergoes Friedel-Crafts acylation to introduce the benzoyl group at the ortho position relative to the acetamide moiety. A mixture of N-(4-methylphenyl)acetamide, benzoyl chloride (1.2 equiv), and aluminum chloride (1.5 equiv) in dichloromethane is stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature. The reaction is quenched with ice-cold water, and the product, N-(2-benzoyl-4-methylphenyl)acetamide, is extracted with ethyl acetate. Yield: 78–85%.

Deprotection of the Acetamide Group

The acetamide group is hydrolyzed under acidic conditions to regenerate the primary amine. A solution of N-(2-benzoyl-4-methylphenyl)acetamide in 6 M hydrochloric acid is refluxed for 6–8 hours. The resulting 2-benzoyl-4-methylaniline is neutralized with sodium bicarbonate and purified via vacuum distillation. Yield: 90–92%.

Synthesis of 3-Methanesulfonylbenzoyl Chloride

Sulfonation of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid is sulfonated using methanesulfonic anhydride in the presence of sulfuric acid as a catalyst. The reaction is conducted at 50–60°C for 3 hours, yielding 3-nitro-5-methanesulfonylbenzoic acid. The crude product is recrystallized from a mixture of ethanol and water (3:1 v/v). Yield: 65–70%.

Reduction of the Nitro Group

The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in ethanol at room temperature. The resulting 3-amino-5-methanesulfonylbenzoic acid is filtered and dried under vacuum. Yield: 85–88%.

Diazotization and Methanesulfonylation

The amine is diazotized with sodium nitrite in hydrochloric acid at 0–5°C, followed by treatment with methanesulfinic acid to replace the diazo group with a methanesulfonyl moiety. The product, 3-methanesulfonylbenzoic acid, is isolated via extraction with dichloromethane. Yield: 75–80%.

Conversion to Acid Chloride

3-Methanesulfonylbenzoic acid is treated with thionyl chloride (2.5 equiv) in anhydrous toluene under reflux for 4 hours. Excess thionyl chloride is removed by distillation, yielding 3-methanesulfonylbenzoyl chloride as a pale-yellow liquid. Yield: 95–98%.

Coupling Reaction to Form N-(2-Benzoyl-4-Methylphenyl)-3-Methanesulfonylbenzamide

Amide Bond Formation

A solution of 2-benzoyl-4-methylaniline (1 equiv) and 3-methanesulfonylbenzoyl chloride (1.1 equiv) in pyridine is stirred at 80°C for 6–8 hours. Pyridine acts as both the solvent and base, neutralizing the generated HCl. The reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1 v/v) as the mobile phase.

Workup and Purification

The reaction mixture is poured into ice-cold water, and the precipitated product is filtered and washed with cold ethanol. Crude N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide is recrystallized from a mixture of dichloromethane and hexane (1:2 v/v). Yield: 82–86%. Purity is confirmed via high-performance liquid chromatography (HPLC) (>99%) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.94 (s, 1H, ArH), 7.68–7.54 (m, 5H, ArH), 7.43 (d, J = 8.0 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 3.12 (s, 3H, SO2CH3), 2.45 (s, 3H, CH3).

- 13C NMR (100 MHz, CDCl3) : δ 192.1 (C=O), 166.3 (C=O), 144.2, 139.8, 135.6, 133.2, 132.1, 130.5, 129.8, 128.7, 127.9, 127.3, 124.5, 44.7 (SO2CH3), 21.3 (CH3).

- HRMS (ESI+) : m/z calculated for C23H21NO4S [M+H]+: 408.1271; found: 408.1268.

Purity and Yield Optimization

Variations in solvent (toluene vs. pyridine) and temperature (60°C vs. 80°C) were evaluated. Pyridine at 80°C provided the highest yield (86%) due to efficient HCl scavenging. Lower temperatures (60°C) resulted in incomplete conversion (<50%).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

The ortho:para ratio of the acylated product is highly sensitive to the electronic effects of the protecting group. Using acetanilide as the directing group ensures >90% ortho selectivity. Alternative directing groups (e.g., methoxy) resulted in lower yields (50–60%).

Stability of 3-Methanesulfonylbenzoyl Chloride

The acid chloride is moisture-sensitive and must be stored under anhydrous conditions. Decomposition products (e.g., 3-methanesulfonylbenzoic acid) are removed via fractional distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: The compound’s structure suggests potential pharmacological properties. It is investigated for its potential as an anti-inflammatory or anticancer agent. Studies focus on its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-N’-phenylthiourea

Comparison: N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the methanesulfonyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its mechanisms of action, pharmacological effects, and potential applications based on recent studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their sulfonamide moiety, which is often associated with various biological activities. The structural formula can be represented as follows:

This compound exhibits lipophilicity due to its aromatic rings, which enhances its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body.

- Enzyme Inhibition : This compound has been shown to act as a competitive inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation. For instance, it may inhibit the activity of dihydropteroate synthase (DHPS), which is crucial in folate synthesis, thereby impacting nucleic acid synthesis and cell division.

- Receptor Modulation : The compound may also modulate various receptors, leading to altered signal transduction pathways that can affect cellular responses such as apoptosis and proliferation.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The compound is expected to have moderate absorption rates due to its lipophilic nature.

- Distribution : It likely distributes well in tissues due to its ability to cross cell membranes.

- Metabolism : Metabolic pathways may involve phase I and phase II reactions, including oxidation and conjugation.

- Excretion : Predominantly excreted via renal pathways after undergoing metabolic conversion.

Case Studies and Research Findings

Several case studies highlight the biological effects of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines, suggesting potential use in oncology.

- Case Study 2 : Animal models showed reduced inflammation in response to treatment with this compound, indicating its potential application in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains a thiazole ring | Antimicrobial, Anticancer |

| Compound B | Sulfonamide derivative | Anti-inflammatory |

| This compound | Aromatic rings with sulfonamide | Antioxidant, Antitumor |

This comparison illustrates that while other compounds may share some biological activities, the specific combination of functional groups in this compound contributes to its distinct pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.